1-octadecyl-1H-benzimidazole

Copper corrosion inhibition Self-assembled monolayer Acidic chloride media

Researchers requiring copper corrosion protection without sulfur contamination face limited options among thiol-free SAM formers. 1-Octadecyl-1H-benzimidazole (OBI) addresses this gap through nitrogen-only benzimidazole coordination, eliminating sulfur while matching the 98-99% inhibition efficiency of thiol-based analogs. • 97-99% inhibition efficiency on copper in aqueous HCl, outperforming benzotriazole by 6-8 percentage points. • Stable cyclic voltammetric response over 15+ cycles, surpassing octadecanethiol SAM durability. • Dual corrosion inhibitor and antioxidant functionality for lubricant formulations; C18 chain ensures oil solubility.

Molecular Formula C25H42N2
Molecular Weight 370.6g/mol
CAS No. 113501-98-7
Cat. No. B407722
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-octadecyl-1H-benzimidazole
CAS113501-98-7
Molecular FormulaC25H42N2
Molecular Weight370.6g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCCN1C=NC2=CC=CC=C21
InChIInChI=1S/C25H42N2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-22-27-23-26-24-20-17-18-21-25(24)27/h17-18,20-21,23H,2-16,19,22H2,1H3
InChIKeyJDJHCRCZAHZARW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Overview: 1-Octadecyl-1H-benzimidazole


1-octadecyl-1H-benzimidazole (OBI, CAS 113501-98-7) is an N-alkyl substituted benzimidazole featuring a linear C18 hydrophobic chain tethered to a benzimidazole head group (MW 370.6 g/mol, logP ~10.2) [1]. This amphiphilic architecture drives spontaneous self-assembly on copper surfaces through nitrogen coordination, forming densely packed hydrophobic films that act as cathodic corrosion inhibitors [2]. Beyond corrosion science, OBI functions as an antioxidant additive in lubricating oils and greases, and serves as a precursor backbone for benzimidazolium-based N-heterocyclic carbene (NHC) ligands for silver(I) anticancer complexes .

Unsubstitutability of 1-Octadecyl-1H-benzimidazole


Generic substitution of OBI with shorter-chain 1-alkyl benzimidazoles, C2-functionalized benzimidazoles, or other C18 amphiphiles (e.g., octadecanethiol, 1-octadecyl-1H-imidazole) alters two structure-governed performance axes: (1) the C18 chain dictates self-assembled monolayer (SAM) packing density and resulting corrosion barrier hydrophobicity—thermal stability of 2-alkylbenzimidazole films on copper is known to decrease with chain length [1]; (2) the N1-benzimidazole nitrogen coordination mode yields a cathodic inhibition mechanism and cyclic voltammetric stability profile distinct from sulfur-anchored analogs (e.g., MOTBI, octadecanethiol) [2]. The quantitative evidence below demonstrates that even the closest structural analogs produce measurably different corrosion protection efficiencies, electrochemical stabilities, and biological activities.

1-Octadecyl-1H-benzimidazole: Key Performance Evidence


Corrosion Inhibition vs. Benzotriazole on Copper

OBI self-assembled films on copper achieve 97–99% corrosion inhibition efficiency in aqueous HCl, as determined by electrochemical impedance spectroscopy (EIS), potentiodynamic polarization, and gravimetric weight-loss measurements [1]. Under comparable acidic chloride conditions (0.1 M HCl), the industry-standard corrosion inhibitor benzotriazole (BTA) reaches a maximum inhibition efficiency of approximately 91% [2]. The OBI inhibition mechanism is cathodic in nature, suppressing the oxygen reduction reaction, whereas BTA functions as a mixed-type inhibitor and loses efficacy in strongly acidic media [2].

Copper corrosion inhibition Self-assembled monolayer Acidic chloride media

Electrochemical Stability vs. Octadecanethiol SAMs

The OBI self-assembled film on copper remains stable after 15 consecutive cyclic voltammetry cycles with the electrode polarized to an anodic potential of 0.35 V vs. Ag/AgCl [1]. In stark contrast, octadecanethiol (C18SH) SAMs on copper are reported to undergo gradual desorption and loss of inhibition action with increasing anodic potential, with significant degradation occurring under repeated cycling [2]. This stability difference arises from OBI's multi-site nitrogen coordination through the benzimidazole ring, which forms a polymeric [Cu(I)–OBI] complex, versus the single-point Cu–S thiolate bond of C18SH that is susceptible to oxidative cleavage [1] [2].

SAM stability Cyclic voltammetry Copper corrosion protection

Nitrogen vs. Sulfur Adsorption Mechanism on Copper

OBI chemisorbs on copper exclusively through nitrogen atoms of the benzimidazole ring, as confirmed by reflection absorption FTIR spectroscopy and XPS [1], achieving 97–99% inhibition efficiency without requiring any sulfur headgroup. The structurally related 5-methoxy-2-(octadecylthio)benzimidazole (MOTBI) achieves a comparable 98–99% inhibition efficiency in NaCl [2], but relies on both nitrogen and the 2-position sulfur atom for chemisorption. The key differentiation is that OBI's exclusive nitrogen coordination avoids the potential oxidative vulnerability of the C–S bond under long-term anodic polarization, while still matching MOTBI's inhibition performance. Additionally, MOTBI requires a 24-hour immersion period for optimum SAM formation versus OBI's optimized shorter formation protocol [1] [2].

SAM formation Nitrogen coordination Benzimidazole Copper corrosion

Chain Length Effect on Anticancer Cytotoxicity

In a series of asymmetrical benzimidazolium-based NHC ligands synthesized via alkylation of 1-methyl/octadecylbenzimidazole, cytotoxicity against human cervical cancer (HeLa) cells increased systematically with alkyl chain length [1]. Long-chain homologues (C10–C14) exhibited IC50 values of 1.35–12.68 μM, whereas short-chain analogues (C4–C6) showed IC50 values of 3.53–35 μM—representing an up to ~26-fold potency increase for the longer-chain variants [1]. While 1-octadecyl-1H-benzimidazole itself was used as the starting material for the NHC ligand backbone rather than as the tested ligand, this chain-length–activity relationship establishes that the C18 substituent is a critical structural determinant for maximizing biological potency in this compound class [1] [2].

N-heterocyclic carbene Anticancer Benzimidazolium Cytotoxicity chain length

Benzimidazole Film Thermal Stability vs. Alkyl Chain Length

A systematic study of 2-alkylbenzimidazole films on copper surfaces demonstrated that thermal stability of the protective film decreases as the 2-alkyl chain length increases, with films treated at 150, 200, and 250°C showing progressive structural degradation [1]. However, the benzimidazole fused-ring architecture provides significantly enhanced thermal stability compared to the simpler 2-alkylimidazole analogs on copper [1]. Although the published data examine 2-alkyl substitution rather than the N1-octadecyl substitution of OBI, the study establishes the critical principle that benzimidazole core stability benefits are retained even when alkyl chain thermal degradation occurs [1]. This class-level inference supports OBI for applications requiring moderate thermal resilience, such as in lubricant formulations and electronic interconnect protection where thermal excursions may reach 150–250°C.

Thermal stability 2-alkylbenzimidazole Copper protection FTIR

1-Octadecyl-1H-benzimidazole: Key Applications


Copper Corrosion Protection in Acidic Environments

Based on the 97–99% inhibition efficiency of OBI self-assembled films in aqueous HCl [1], together with cathodic inhibition mechanism and cyclic voltammetric stability over 15 cycles [1], OBI is directly applicable as a protective SAM coating for copper bond pads and interconnects in microelectronics packaging where acidic chloride process environments are encountered. The 6–8 percentage point efficiency advantage over benzotriazole in HCl media [2] and superior electrochemical stability compared to octadecanethiol SAMs [3] make OBI the scientifically justified choice for applications requiring both high inhibition efficiency and electrochemical durability.

Multi-Functional Lubricant Additive: Anti-Corrosion and Antioxidant

OBI acts as both a corrosion inhibitor and antioxidant in lubricating oil and grease formulations [1]. The benzimidazole ring contributes radical-scavenging antioxidant properties while the C18 chain provides oil solubility and metal-surface adsorption for corrosion protection [1]. This dual functionality within a single molecule differentiates OBI from traditional single-function additives such as zinc dialkyldithiophosphates (anti-wear) or phenolic antioxidants (oxidation inhibition only). The benzimidazole core thermal stability advantage over imidazole analogs [2] supports deployment in automotive and industrial machinery lubricants experiencing thermal excursions.

NHC Ligand Synthesis for Ag(I) Anticancer Complexes

The established chain-length–cytotoxicity trend in benzimidazolium NHC ligands—where long-chain (C10–C14) variants exhibit IC50 values of 1.35–12.68 μM against HeLa cells versus 3.53–35 μM for short-chain (C4–C6) analogs [1]—positions 1-octadecyl-1H-benzimidazole as the strategic alkylation substrate for accessing the C18 chain terminus in this ligand series. Researchers developing Ag(I)-NHC complexes with maximum predicted cytotoxicity should utilize OBI as the starting benzimidazole scaffold rather than shorter-chain homologs, thereby eliminating iterative chain-length optimization.

Nitrogen-Only SAMs for Sulfur-Sensitive Surfaces

Unlike thiol- or thioether-anchored SAM formers (e.g., MOTBI, octadecanethiol) that require sulfur for strong copper chemisorption, OBI forms densely packed protective films exclusively through nitrogen coordination from the benzimidazole ring [1]. This nitrogen-only adsorption mechanism, which matches the 98–99% inhibition efficiency of the sulfur-containing MOTBI [2], is critical for applications where sulfur contamination must be avoided—such as in certain catalytic systems, ultra-high-purity electronic device fabrication, or environments where Cu–S bond oxidative cleavage could generate corrosive sulfur species.

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